N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

NADPH oxidase inflammation chemical biology

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 896366-35-1), also known as N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, is a synthetic small molecule with the molecular formula C19H17F3N2O2 and a molecular weight of 362.3 g/mol. It belongs to the class of pyrrolidinyl benzamides, characterized by a 5-oxopyrrolidine core N-substituted with a 4-methylphenyl (p-tolyl) group and a 2-trifluoromethylbenzamide moiety.

Molecular Formula C19H17F3N2O2
Molecular Weight 362.352
CAS No. 896366-35-1
Cat. No. B2612098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
CAS896366-35-1
Molecular FormulaC19H17F3N2O2
Molecular Weight362.352
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H17F3N2O2/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,13H,10-11H2,1H3,(H,23,26)
InChIKeyFCCUJAQUVDDGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 896366-35-1): Sourcing and Differentiation Guide


N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 896366-35-1), also known as N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, is a synthetic small molecule with the molecular formula C19H17F3N2O2 and a molecular weight of 362.3 g/mol. It belongs to the class of pyrrolidinyl benzamides, characterized by a 5-oxopyrrolidine core N-substituted with a 4-methylphenyl (p-tolyl) group and a 2-trifluoromethylbenzamide moiety. Patents and screening libraries indicate this chemotype has been investigated for potential therapeutic applications, including as monoamine reuptake inhibitors and NADPH oxidase (NOX) inhibitors. [1]

Scaffold for SAR studies on pyrrolidinyl benzamide chemotype
Analytical reference standard for fluorinated benzamide LC‑MS methods
Tool compound requiring in‑house target profiling and validation

Why Generic Substitution Fails for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide


Within the pyrrolidinyl benzamide class, minor structural modifications profoundly alter pharmacological profiles, making simple interchange impossible. The target compound's unique combination of a 5-oxopyrrolidine core, a 4-methylphenyl N-substituent, and a 2-trifluoromethylbenzamide group cannot be replicated by close analogs. Patent disclosures show that even among closely related 2-(trifluoromethyl)benzamide derivatives—such as N-cyclohexyl-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide or N-(cyclobutylmethyl)-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide—changes in N-alkyl substitution on the pyrrolidine nitrogen or benzamide ring substitution lead to distinct biological activities and therapeutic indications. [1] Furthermore, the p-tolyl group on the pyrrolidinone ring, absent in many listed analogs, likely influences target binding, metabolic stability, and selectivity. Therefore, substituting any analog without confirmatory data risks loss of on-target activity or introduction of off-target effects.

N‑substituent mismatch
The p‑tolyl group on the pyrrolidinone ring differs from alkyl substituents in patent analogs; this may alter transporter selectivity and binding kinetics.
Physicochemical divergence
Compared to methylsulfonyl analogs, the trifluoromethylbenzamide confers higher lipophilicity, potentially shifting membrane permeability and metabolic stability profiles.
Data gap risk
No direct comparative bioactivity data exist for this compound versus any listed analog; substitution without experimental confirmation may lead to loss of on‑target activity or introduce off‑target effects.

Quantitative Differentiation Evidence for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide


Evidence Gap: Absence of Direct Head-to-Head Comparisons for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

A comprehensive search of primary research papers, patents, and reputable databases yields no direct, quantitative head-to-head comparison data for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide (CAS 896366-35-1) against a structurally defined comparator. All vendor- or database-asserted biological activity, such as inhibition of NADPH oxidase, represents class-level inference or citation errors and cannot be attributed to this specific compound with quantitative certainty. This evidence gap is critical for procurement decisions—any claims of differential potency, selectivity, or efficacy for this compound relative to analogs remain unvalidated in the public domain.

Head‑to‑head comparisons
Data to verify
No peer‑reviewed or patent‑derived quantitative comparative data available for CAS 896366‑35‑1 against any structural comparator.
Procurement is risk‑based; any differential claims remain unvalidated.
Vendor annotations or database inferences cannot substitute for direct evidence.
NADPH oxidase inflammation chemical biology

Class-Level Inference: Trifluoromethyl Benzamide Motif and Monoamine Reuptake Inhibition

Patent NL1032760C2 discloses a genus of N-[(3S)-pyrrolidin-3-yl]benzamide derivatives, including several 2-(trifluoromethyl)benzamide examples, as inhibitors of monoamine reuptake with utility in pain. [1] While the specific target compound (CAS 896366-35-1) is not explicitly listed in the exemplified compounds, its core scaffold—a pyrrolidine ring bearing a benzamide—is shared. The patent provides no IC50 or Ki data for any single compound, precluding quantitative comparison. [1] The closest listed analogs differ in the N-substituent on the pyrrolidine ring (e.g., cyclohexyl, cyclopentyl, cyclobutylmethyl) versus the target compound's 4-methylphenyl group. These structural variations are known to affect serotonin vs. norepinephrine transporter selectivity in related series, but no data exist to quantify the difference for this specific compound.

Monoamine reuptake inference
Class‑level inference
Patent NL1032760C2 discloses a genus with 2‑(trifluoromethyl)benzamide examples; no IC₅₀ or Ki data for the target compound or its closest analogs.
The p‑tolyl substituent may confer distinct pharmacokinetic or selectivity properties, but this is speculative.
Structural difference in N‑substituent may alter transporter selectivity; quantitative impact unknown.
monoamine reuptake pain CNS disorders

Questionable Vendor-Annotated Activity: NADPH Oxidase Inhibition Claim

Some vendor databases annotate this compound as an inhibitor of NADPH oxidase, referencing a publication (Impellizzeri, D. et al., Biochem. Pharmacol., 2011). However, examination reveals that the referenced publication studies apocynin, a structurally unrelated methoxy-substituted acetophenone, and does not involve the target compound. The misannotation likely arises from a database cataloging error. Consequently, the claimed NADPH oxidase inhibitory activity for CAS 896366-35-1 is unsubstantiated. No quantitative IC50 data for this compound against any NOX isoform (NOX1, NOX2, NOX4, etc.) has been identified in the primary literature.

Vendor‑annotated NOX activity
Source review
Erroneous vendor annotation linked to apocynin literature; no valid IC₅₀ data against any NOX isoform identified for this compound.
Claimed NADPH oxidase inhibition is unsubstantiated; actual biological profile remains uncharacterized.
Citation mismatch detected; target compound not studied in referenced publication.
NADPH oxidase ROS inflammatory disease

Structural Uniqueness: The p-Tolyl-5-oxopyrrolidine Scaffold

A substructure search reveals that the N-(4-methylphenyl)-5-oxopyrrolidin-3-yl fragment is uncommon among commercially available screening compounds. In the Hit2Lead ChemBridge catalog, the closest analog is an N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(methylsulfonyl)acetamide, which replaces the trifluoromethylbenzamide with a methylsulfonylacetamide group. This structural difference results in distinct physicochemical properties: the target compound has a higher molecular weight (362.3 vs. 310 g/mol) and significantly higher lipophilicity due to the trifluoromethyl group (predicted cLogP difference estimated at +1.5 to +2.0 log units). The trifluoromethyl group also enhances metabolic stability and can alter binding through hydrophobic and electronic effects, although no comparative biological data exist to quantify the impact of this change on target engagement or selectivity.

Physicochemical uniqueness
Reported
Target: MW 362.3 g/mol, trifluoromethylbenzamide
Analog: MW 310 g/mol, methylsulfonylacetamide
ΔMW ≈ 52.3 g/mol; estimated ΔLogP ≈ +1.5 to +2.0
Higher lipophilicity may improve membrane permeability and CNS penetration versus the methylsulfonyl analog; experimental validation required.
Calculated properties; no experimental logP available for target compound.
medicinal chemistry scaffold hopping SAR

Application Scenarios for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide Based on Evidence


Probe Molecule for Investigating Pyrrolidinyl Benzamide Structure-Activity Relationships

Given the absence of direct bioactivity data, the most evidence-supported application for this compound is as a chemical probe in a medicinal chemistry SAR campaign. The unique p-tolyl-5-oxopyrrolidine scaffold combined with the 2-trifluoromethylbenzamide group distinguishes it from the alkyl-substituted analogs disclosed in patent NL1032760C2. Researchers studying monoamine transporter pharmacology could employ this compound to explore the effect of an aromatic N-substituent versus aliphatic groups on transporter selectivity and binding kinetics. However, this application requires the user to generate all primary screening data internally, as no published activity exists.

Inactive Control or Selectivity Panel Compound for NOX Inhibitor Screening

Vendor databases have erroneously linked this compound to NADPH oxidase inhibition. Once experimentally confirmed, its actual activity (or lack thereof) against NOX isoforms could position it as either a novel inhibitor scaffold or a useful negative control in NOX inhibitor screening cascades. Its structural dissimilarity to known NOX inhibitors like apocynin and GKT137831 makes it a valuable addition to selectivity panels for hit validation.

Reference Standard in Analytical Method Development for Trifluoromethyl-Containing Benzamides

The compound's well-defined molecular formula (C19H17F3N2O2) and mass (362.3 g/mol), combined with its commercial availability, make it suitable as a reference standard for developing LC-MS or HPLC methods tailored to fluorinated benzamide derivatives. The trifluoromethyl group provides a distinctive mass spectrometric signature ([M+H]+ at m/z 363.3) that aids in method calibration.

Application
Selection Property
Validation Focus
SAR probe for pyrrolidinyl benzamides
Unique p‑tolyl‑5‑oxopyrrolidine scaffold with 2‑(trifluoromethyl)benzamide
Transporter selectivity and binding kinetics assays
Negative control for NOX inhibitor screening
Structural dissimilarity to known NOX inhibitors (apocynin, GKT137831)
Activity confirmation against NOX1, NOX2, NOX4 isoforms
Reference standard for LC‑MS method development
Well‑defined mass (362.3 g/mol) and distinctive fluorinated signature
Method calibration with [M+H]⁺ at m/z 363.3
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